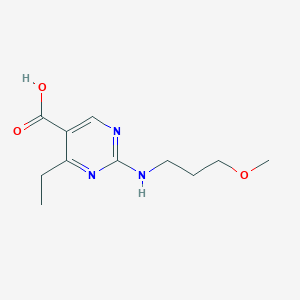

4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid

Description

4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid (CAS: 1148005-60-0) is a pyrimidine derivative characterized by a central pyrimidine ring substituted with an ethyl group at position 4, a 3-methoxypropylamino group at position 2, and a carboxylic acid moiety at position 3. This compound has been explored in pharmaceutical and chemical research, though it is currently listed as a discontinued product, likely due to challenges in synthesis, stability, or efficacy . Its molecular formula is inferred as C${12}$H${19}$N${3}$O${3}$ (molecular weight: 253.3 g/mol), with structural features that balance lipophilicity (via the ethyl and methoxypropyl groups) and water solubility (via the carboxylic acid group).

Properties

IUPAC Name |

4-ethyl-2-(3-methoxypropylamino)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-3-9-8(10(15)16)7-13-11(14-9)12-5-4-6-17-2/h7H,3-6H2,1-2H3,(H,15,16)(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZURWDZALDFFGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)NCCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Substitution with (3-Methoxypropyl)amino Group: The (3-methoxypropyl)amino group can be introduced through a nucleophilic substitution reaction using (3-methoxypropyl)amine.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and amines.

Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. The ability of pyrimidine derivatives to interfere with cellular signaling pathways makes them promising candidates for anticancer drugs. For instance, studies have shown that related pyrimidine compounds can inhibit the activity of transcription factors involved in cancer progression, such as NF-kB and AP-1 .

- Antiplatelet Agents : The compound's potential as an antiplatelet agent has been explored in the context of cardiovascular diseases. Recent analyses have highlighted the need for new molecules that can effectively inhibit platelet aggregation while minimizing the risk of major bleeding . Pyrimidine derivatives have been identified as viable candidates for further development in this area.

- Enzyme Inhibition : The structural features of 4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid allow it to act as an inhibitor for various enzymes. For example, it could potentially inhibit phosphodiesterases or other enzymes involved in nucleotide metabolism, which are crucial targets in treating conditions like asthma and erectile dysfunction .

Biochemical Applications

- Biological Assays : This compound can be utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. By incorporating it into assay systems, researchers can evaluate its effects on enzyme activity and gain insights into its pharmacological properties.

- Drug Design : The unique characteristics of 4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid make it a suitable scaffold for drug design. Modifications to its structure could lead to the development of more potent analogs with improved efficacy and selectivity for specific biological targets.

Case Studies

- QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on similar compounds to predict their biological activity based on chemical structure. These studies utilize computational models to correlate chemical properties with biological effects, providing valuable information for the design of new derivatives .

- Clinical Trials : The ongoing exploration of pyrimidine derivatives in clinical settings demonstrates their potential therapeutic applications. For instance, clinical trials focusing on novel antiplatelet agents derived from similar structures are underway, showcasing the relevance of these compounds in addressing unmet medical needs .

Mechanism of Action

The mechanism of action of 4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activity and function.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Pyrimidine-5-Carboxylic Acid Derivatives

Key Insights:

Substituent Effects: The 3-methoxypropylamino group in the target compound provides moderate lipophilicity, whereas pentafluoroethyl (in CL:4 ) or trifluoromethyl (in 6a ) groups enhance metabolic stability but may increase environmental persistence. Ethoxyethyl (in CAS 1145745-04-5 ) improves water solubility compared to the 3-methoxypropyl group.

The target compound’s discontinuation contrasts with active research on fluorinated derivatives (e.g., CL:4 ), highlighting trade-offs between efficacy and sustainability.

Physicochemical Properties :

- The carboxylic acid moiety ensures ionization at physiological pH, aiding solubility. Derivatives with ester groups (e.g., ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate ) may act as prodrugs.

Biological Activity

4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure, featuring a carboxylic acid group and an ethyl substitution, suggests possible interactions with various biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 224.26 g/mol

- CAS Number : 1598202-60-8

The biological activity of 4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. The compound's structure allows it to act as an inhibitor for certain enzymes, similar to other pyrimidine derivatives that have shown antibacterial and anticancer properties .

Biological Activity Overview

The compound has been investigated for various biological activities, including:

-

Antibacterial Activity :

- Studies indicate that pyrimidine derivatives can inhibit the growth of bacteria by targeting the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis in prokaryotes but absent in mammals .

- The structure of 4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid suggests it may possess similar antibacterial properties due to its potential to inhibit key enzymes involved in bacterial metabolism.

- Anticancer Potential :

Case Studies and Research Findings

Several studies have explored the biological activities of related pyrimidine compounds, providing insight into the potential effects of 4-Ethyl-2-((3-methoxypropyl)amino)pyrimidine-5-carboxylic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.